Olaparib Impurity 15 (E-Isomer), chemically designated as (E)-3-(3-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzylidene)isobenzofuran-1(3H)-one, is a structurally specific isomer arising during the synthesis of olaparib—a first-in-class poly(ADP-ribose) polymerase (PARP) inhibitor. Identified by CAS 2905341-98-0 and molecular formula C₂₄H₂₁FN₂O₄ (molecular weight: 420.4 g/mol), this impurity exemplifies the challenges in maintaining stereochemical control during the manufacturing of complex heterocyclic pharmaceuticals [1] [6]. PARP inhibitors like olaparib exploit synthetic lethality in BRCA-mutated cancers by disrupting DNA single-strand break repairs, a mechanism dependent on precise molecular architecture [5] [7]. The presence of geometric isomers such as Impurity 15 underscores the necessity for stringent process optimization, as even minor deviations can alter the drug’s biological activity or pharmacokinetics.
In olaparib synthesis, Impurity 15 typically originates from:
Table 1: Structural and Chemical Identifiers of Olaparib Impurity 15
Property | Value |
---|---|
Chemical Name | (E)-3-(3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzylidene)isobenzofuran-1(3H)-one |
CAS Number | 2905341-98-0 |
Molecular Formula | C₂₄H₂₁FN₂O₄ |
Molecular Weight | 420.4 g/mol |
Category | Process-Related Impurity (Geometric Isomer) |
Supplier Catalog Numbers | AQ-O002145 (AquigenBio), VE0017657 (Veeprho), VS-O008019 (Venkatasai) |
Impurity profiling of olaparib, including Impurity 15, is mandated by global regulatory agencies (FDA, EMA) to ensure drug safety and efficacy. The International Council for Harmonisation (ICH) Q3A/B guidelines stipulate thresholds for identification (0.10%), qualification (0.15%), and reporting (0.05%) of impurities in new drug substances [4] [6]. Impurity 15 is cataloged across major pharmacopeial suppliers, reflecting its established role in analytical method validation and stability studies [1] [4] [6].
Analytical Methodologies
Robust separation techniques are essential due to Impurity 15’s structural similarity to olaparib:
Table 2: Advanced Analytical Methods for Impurity 15 Detection
Technique | Conditions | Performance Metrics |
---|---|---|
RP-UPLC/PDA | Column: Gemini C18 (4.6 × 250 mm, 5 µm); Mobile Phase: Acetonitrile/0.1M ammonium formate (pH 4.5); Flow: 1.0 mL/min | Retention time precision: RSD ≤1.5%; LOD: 0.03% |
HPLC-UV | Column: C18; Mobile Phase: Gradient water/acetonitrile; Detection: 254 nm | Resolution from olaparib: 3.8; Recovery: 98–102% |
SPE Purification | Cartridge: C18; Elution: 10% → 100% ethanol/water | Radiochemical purity: >99%; Yield: 73.3% |
Regulatory and Synthetic Implications
Impurity 15 is integral to Abbreviated New Drug Applications (ANDAs), where impurity cross-referencing must demonstrate equivalence to innovator products [1] [6]. Its control strategy involves:
Table 3: Regulatory Status and Stability Profile
Parameter | Details |
---|---|
ICH Classification | Qualified impurity (Genotoxicity risk: Low*) |
Pharmacopeial Recognition | USP/EP standards under development; traceable reference materials available |
Stability in Olaparib API | ≤0.20% after 6 months (25°C/60% RH) |
ANDA Requirements | Method validation data for detection, identification, and quantification |
Note: No mutagenicity observed in PARP inhibitor studies [5].
The synthesis of olaparib generics necessitates impurity profiling to ensure clinical equivalence. Impurity 15’s well-characterized structure and commercial availability (e.g., Veeprho’s catalog #VE0017657) enable its use as a primary reference standard in quality control laboratories worldwide [4] [6]. Advances in QSAR modeling, as demonstrated for PARP inhibitors, further predict impurity behavior under physiological conditions, streamlining risk assessments [7].
CAS No.: 1256-86-6
CAS No.: 41164-36-7
CAS No.: 20107-26-0
CAS No.: 5042-08-0
CAS No.: